molecular formula C15H25O3P B14620932 (2-Nonylphenyl)phosphonic acid CAS No. 59372-70-2

(2-Nonylphenyl)phosphonic acid

Cat. No.: B14620932
CAS No.: 59372-70-2
M. Wt: 284.33 g/mol
InChI Key: FDSSGEWOXHRFKF-UHFFFAOYSA-N
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Description

(2-Nonylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a nonylphenyl moiety

Properties

CAS No.

59372-70-2

Molecular Formula

C15H25O3P

Molecular Weight

284.33 g/mol

IUPAC Name

(2-nonylphenyl)phosphonic acid

InChI

InChI=1S/C15H25O3P/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)19(16,17)18/h9-10,12-13H,2-8,11H2,1H3,(H2,16,17,18)

InChI Key

FDSSGEWOXHRFKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nonylphenyl)phosphonic acid typically involves the reaction of nonylphenol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

(2-Nonylphenyl)phosphonic acid undergoes hydrolysis in aqueous environments, producing phosphonic acid derivatives and alcohols. The reaction proceeds via nucleophilic attack of water on the phosphorus center, facilitated by acidic or basic conditions.

Key Observations :

  • Acidic Hydrolysis : Yields 2-nonylphenol and phosphoric acid derivatives under strong acidic conditions (e.g., HCl) .

  • Neutral Hydrolysis : Proceeds slowly at ambient temperatures, forming partial hydrolysis products.

  • Basic Hydrolysis : Accelerated in alkaline media, leading to deprotonated phosphonate intermediates .

Mechanistic Pathway :

 2 Nonylphenyl PO OH 2+H2O 2 Nonylphenyl PO OH O +H3O+H3PO4+2 Nonylphenol\text{ 2 Nonylphenyl PO OH }_2+\text{H}_2\text{O}\rightarrow \text{ 2 Nonylphenyl PO OH O}^-\text{ }+\text{H}_3\text{O}^+\rightarrow \text{H}_3\text{PO}_4+\text{2 Nonylphenol}

Hydrolysis stability is pH-dependent, with faster degradation observed in extreme pH conditions .

Oxidation Reactions

The compound is susceptible to oxidation, particularly under strong oxidizing agents such as Mn(II)/O2_2
systems or peroxides.

Oxygen Transfer Mechanism

Studies using 18O^{18}\text{O}
-labeled phosphonic acid demonstrated oxygen transfer to phosphine oxides during oxidation, confirming the role of this compound as an oxygen donor .

Experimental Evidence :

  • Reaction with α-methylbenzylamine in the presence of 18O^{18}\text{O}
    -labeled phosphate yielded 18O^{18}\text{O}
    -enriched TPPO (triphenylphosphine oxide) and phosphoramidate products .

  • Mechanism involves oxidation via oxygen transfer from the phosphonic acid to the phosphine, bypassing traditional nucleophilic pathways .

Oxidative Degradation Pathways

Oxidizing AgentProduct(s)ConditionsReference
Mn(II)/O2_2
Phosphate derivativesAqueous, pH 7–9
H2_2
O2_2
text
| Oxidized alkyl chains | 60°C, 6 hours |[1] |

Complexation with Metal Ions

The phosphonic acid group enables strong coordination with metal ions, forming stable complexes.

Key Applications :

  • Catalysis : Acts as a ligand in transition-metal catalysis (e.g., Pd, Fe) due to its chelating ability .

  • Material Science : Used in metal-organic frameworks (MOFs) for adsorption and ion-exchange applications .

Coordination Modes :

  • Bidentate binding via two oxygen atoms of the phosphonate group.

  • Monodentate binding in acidic conditions where one oxygen is protonated .

Amidation and Esterification

This compound reacts with amines or alcohols to form phosphonamidates or phosphonate esters, respectively.

Direct Amidation

A novel method for mono-amidation involves reacting the phosphonic acid with amines under oxidative conditions (e.g., using triphenylphosphine). The reaction proceeds via an oxygen-transfer mechanism, yielding phosphoramidates .

Example Reaction :

 2 Nonylphenyl PO OH 2+RNH2PPh3 2 Nonylphenyl PO OH NHR +Ph3PO\text{ 2 Nonylphenyl PO OH }_2+\text{RNH}_2\xrightarrow{\text{PPh}_3}\text{ 2 Nonylphenyl PO OH NHR }+\text{Ph}_3\text{PO}

Esterification

Esterification with alcohols (e.g., methanol) occurs under acidic catalysis:

 2 Nonylphenyl PO OH 2+2ROHH+ 2 Nonylphenyl PO OR 2+2H2O\text{ 2 Nonylphenyl PO OH }_2+2\text{ROH}\xrightarrow{\text{H}^+}\text{ 2 Nonylphenyl PO OR }_2+2\text{H}_2\text{O}

This reaction is reversible, with hydrolysis favored in aqueous media .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving:

  • Cleavage of the P–C bond : Releases nonylphenol and phosphorus oxides.

  • Oxidative degradation : Accelerated in the presence of oxygen, forming CO2_2
    and H3_3
    PO4_4
    .

Environmental Reactivity

This compound exhibits moderate environmental persistence but degrades via:

  • Photolysis : UV light induces radical-mediated breakdown .

  • Microbial degradation : Slower due to the hydrophobic nonylphenyl group .

Scientific Research Applications

(2-Nonylphenyl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Nonylphenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction is crucial for its bioactive properties and potential therapeutic applications.

Comparison with Similar Compounds

  • Bis(2-nonylphenyl) phosphonate
  • Phosphonic acid, bis(nonylphenyl) ester

Comparison: (2-Nonylphenyl)phosphonic acid is unique due to its specific structure, which imparts distinct chemical properties

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